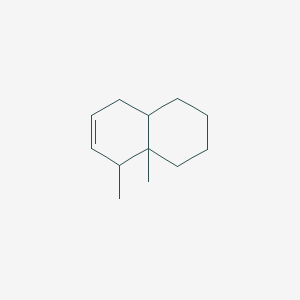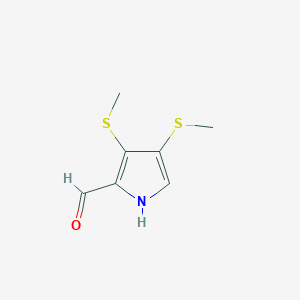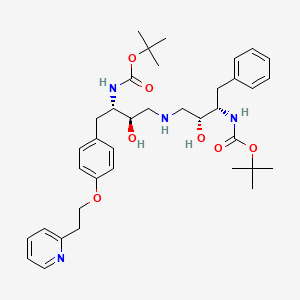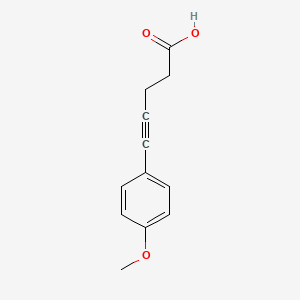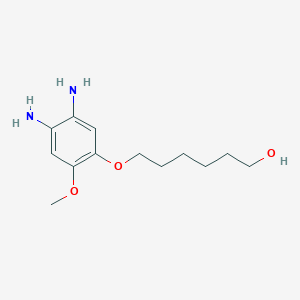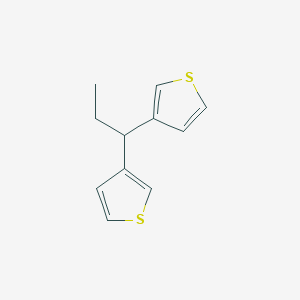
3,3'-(Propane-1,1-diyl)dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Propane-1,1-diyl)dithiophene is an organic compound characterized by the presence of two thiophene rings connected by a propane bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Propane-1,1-diyl)dithiophene typically involves the reaction of thiophene derivatives with propane-1,1-diyl intermediates. One common method includes the use of Grignard reagents to form the propane bridge between two thiophene rings. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of catalysts like palladium or nickel complexes to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for 3,3’-(Propane-1,1-diyl)dithiophene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-(Propane-1,1-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophene rings into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products: The major products formed from these reactions include substituted thiophenes, sulfoxides, and sulfones, which can further undergo additional functionalization for various applications .
Applications De Recherche Scientifique
3,3’-(Propane-1,1-diyl)dithiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism by which 3,3’-(Propane-1,1-diyl)dithiophene exerts its effects is primarily through its interaction with molecular targets in various pathways. The thiophene rings can participate in π-π stacking interactions, which are crucial for its electronic properties.
Comparaison Avec Des Composés Similaires
1,3-Propanedithiol: This compound has a similar propane backbone but with thiol groups instead of thiophene rings.
Thiophene and Diketopyrrolopyrrole Based Polymers: These compounds share the thiophene ring structure but differ in their functional groups and applications.
Uniqueness: 3,3’-(Propane-1,1-diyl)dithiophene is unique due to its combination of a propane bridge and thiophene rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Propriétés
Numéro CAS |
141080-31-1 |
|---|---|
Formule moléculaire |
C11H12S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
3-(1-thiophen-3-ylpropyl)thiophene |
InChI |
InChI=1S/C11H12S2/c1-2-11(9-3-5-12-7-9)10-4-6-13-8-10/h3-8,11H,2H2,1H3 |
Clé InChI |
KLHUSSATRKDBFE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CSC=C1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


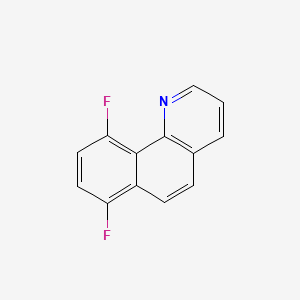

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)

![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
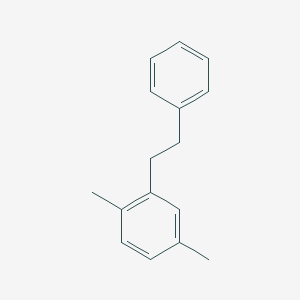
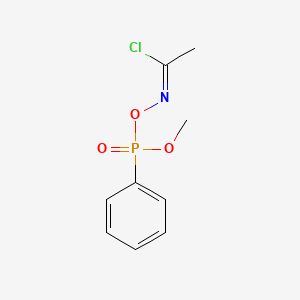
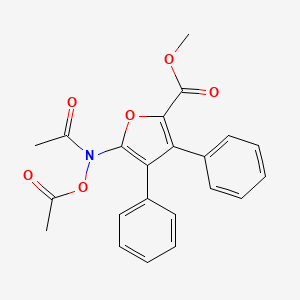
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
